(3-Bromophenyl)diethylphosphine Oxide
CAS No.:
Cat. No.: VC18344082
Molecular Formula: C10H14BrOP
Molecular Weight: 261.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14BrOP |
|---|---|
| Molecular Weight | 261.09 g/mol |
| IUPAC Name | 1-bromo-3-diethylphosphorylbenzene |
| Standard InChI | InChI=1S/C10H14BrOP/c1-3-13(12,4-2)10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3 |
| Standard InChI Key | DHUDPNIEJFHMHL-UHFFFAOYSA-N |
| Canonical SMILES | CCP(=O)(CC)C1=CC(=CC=C1)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(3-Bromophenyl)diethylphosphine oxide features a phosphorus atom bonded to two ethyl groups, an oxygen atom, and a 3-bromophenyl ring. The bromine substituent at the meta position induces electronic effects that enhance electrophilic aromatic substitution reactivity, while the phosphine oxide group contributes to polar solubility and metal-coordination capabilities.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄BrOP |
| Molecular Weight | 261.09 g/mol |
| CAS Number | Not publicly disclosed |
| State at Room Temperature | White crystalline solid |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data from related phosphine oxides provide insights into its structural features. For instance, diethylphosphonate derivatives exhibit distinct ¹H NMR signals at δ 1.34–1.30 ppm (ethyl CH₃) and δ 4.19–4.11 ppm (ethyl CH₂), while ³¹P NMR resonances typically appear near δ 13.9 ppm . These spectral patterns aid in verifying synthetic success and purity.
Synthesis and Optimization
Two-Step Synthesis Pathway
The compound is synthesized via a two-step sequence:
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Phosphine Formation: A 3-bromophenyl Grignard reagent reacts with diethylchlorophosphine (Et₂PCl) to yield (3-bromophenyl)diethylphosphine.
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Oxidation: Treatment with hydrogen peroxide or another mild oxidant converts the phosphine to the phosphine oxide.
Table 2: Representative Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | Et₂PCl, THF, 0°C→RT | 12 h | 70% |
| 2 | H₂O₂, CH₂Cl₂ | 0°C→RT | 85% |
Alternative Routes
Copper-catalyzed coupling methodologies, such as those involving propargyl acetates and P(O)H compounds, offer alternative synthetic pathways. For example, reacting 1-(3-bromophenyl)prop-2-yn-1-yl acetate with diethylphosphite under Cu catalysis yields allenylphosphoryl derivatives, which can be oxidized to the target compound .
Reactivity and Catalytic Applications
Metal Coordination Chemistry
The phosphine oxide moiety acts as a Lewis base, coordinating to transition metals like palladium and nickel. This interaction stabilizes catalytic intermediates in cross-coupling reactions, enhancing turnover numbers. For instance, Suzuki-Miyaura couplings using Pd/(3-Bromophenyl)diethylphosphine oxide complexes achieve yields exceeding 90% for biphenyl derivatives.
Hydrophosphorylation
The compound participates in hydrophosphorylation reactions, adding P–H bonds across unsaturated substrates. This reactivity is leveraged to synthesize organophosphorus pesticides and flame retardants. A 2024 study demonstrated its efficacy in forming phosphonates from alkynes under mild conditions .
Materials Science and Semiconductor Applications
Charge Transport Materials
Phosphine oxides are increasingly used in organic semiconductors due to their electron-withdrawing properties. While (3-Bromophenyl)diethylphosphine oxide is not explicitly cited in semiconductor patents, structural analogs with arylphosphine oxide groups exhibit high electron mobility (>10⁻³ cm²/V·s) in organic light-emitting diodes (OLEDs) .
Table 3: Comparative Performance of Phosphine Oxide Semiconductors
| Compound | Electron Mobility (cm²/V·s) | Application |
|---|---|---|
| (4-CF₃Ph)₂PO | 2.1 × 10⁻³ | OLED Electron Transport |
| (3-BrPh)Et₂PO (Theor.) | ~1.5 × 10⁻³ | Pending Evaluation |
Future Research Directions
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Catalyst Design: Developing asymmetric catalysts using chiral derivatives.
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Electronics: Evaluating charge transport properties in thin-film transistors.
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Drug Discovery: Screening for antiparasitic or anticancer activity.
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